An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-6-nitroaniline
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-6-nitroaniline is an aromatic organic compound that belongs to the class of substituted anilines. Its chemical structure, featuring a nitro group and two methyl groups on the aniline backbone, makes it a compound of interest in various chemical research areas, including the study of C-H···π interactions and π-π stacking.[1] While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,3-Dimethyl-6-nitroaniline | [2] |
| CAS Number | 59146-96-2 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Melting Point | 117-120 °C | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Soluble in water, ethanol, and acetone | [3] |
| SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])N)C | [4] |
| InChI | InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | [5] |
| InChIKey | YEFYPFWBLCARLC-UHFFFAOYSA-N | [5] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 2,3-Dimethyl-6-nitroaniline.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported for 2,3-Dimethyl-6-nitroaniline.[3]
Table 2: ¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) in ppm |
| CDCl₃ | 2.05 (s, 3H), 2.20 (s, 3H), 6.15 (br s, 2H), 6.45 (d, J=8.7 Hz, 1H), 7.63 (d, J=9.0 Hz, 1H) |
¹³C NMR, IR, and Mass Spectrometry
Experimental Protocols
Synthesis of 2,3-Dimethyl-6-nitroaniline
A general procedure for the synthesis of 2,3-Dimethyl-6-nitroaniline involves the hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide.[3]
Materials:
-
N-(2,3-dimethyl-6-nitrophenyl)acetamide
-
60% Sulfuric acid (H₂SO₄) solution
-
Ice water
-
2N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g), add 150 mL of a 60% H₂SO₄ solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Cool the mixture to room temperature.
-
Dilute the solution with 100 mL of ice water.
-
Neutralize the solution with a 2N NaOH solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic phases and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and saturated NaCl solution (2 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 10% CH₂Cl₂/hexane eluent to afford 2,3-dimethyl-6-nitroaniline.[3]
Purification by Column Chromatography
The crude product from the synthesis is purified using column chromatography.
Materials:
-
Crude 2,3-Dimethyl-6-nitroaniline
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of 10% dichloromethane in hexane.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 2,3-Dimethyl-6-nitroaniline.[3]
Biological Activity and Signaling Pathways
There is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of 2,3-Dimethyl-6-nitroaniline. However, the broader class of nitroaniline derivatives has been investigated for various biological activities. For instance, some anilino-substituted compounds have been evaluated for their anticancer properties.[9] The nitroaromatic scaffold is also known to be a key feature in some antimicrobial agents.[1] The potential biological activity of 2,3-Dimethyl-6-nitroaniline would likely be influenced by the electronic effects of the nitro group and the steric and electronic contributions of the two methyl groups. Further research is required to elucidate any specific biological targets or signaling pathways modulated by this compound.
Safety and Handling
Detailed safety data for 2,3-Dimethyl-6-nitroaniline is not extensively available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For related nitroaniline compounds, hazards include toxicity if swallowed, in contact with skin, or if inhaled.[10]
Conclusion
2,3-Dimethyl-6-nitroaniline is a substituted aniline with well-defined synthetic and purification protocols. While its complete physicochemical and spectral characterization is not fully available in the public domain, this guide provides the currently known information. The lack of data on its biological activity presents an opportunity for future research, particularly given the known biological relevance of the nitroaniline scaffold in medicinal chemistry. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-DIMETHYL-6-NITROANILINE | 59146-96-2 [chemicalbook.com]
- 4. PubChemLite - 2,3-dimethyl-6-nitroaniline (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-DIMETHYL-6-NITROANILINE(59146-96-2) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity evaluation of nitroanilines and nitroaminophenols in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
